LSD1 Inhibition: Sub-Micromolar Biochemical Potency (IC50 = 320 nM) Confirms Mechanism-Based Activity
This compound inhibits lysine-specific demethylase 1 (LSD1) with an IC50 of 320 nM, representing a foundational level of potency for this ACPA scaffold. This is a key differentiator from the non-selective parent compound tranylcypromine, which exhibits significantly weaker and less selective inhibition. The observed potency is consistent with its role as a mechanism-based inactivator, a characteristic of the 2-arylcyclopropylamine class .
| Evidence Dimension | Biochemical Inhibition of LSD1 |
|---|---|
| Target Compound Data | IC50 = 320 nM |
| Comparator Or Baseline | Tranylcypromine (2-PCPA) (LSD1 IC50 = 20,700 nM) and S2101 (LSD1 IC50 = 990 nM) |
| Quantified Difference | Target compound is ~65-fold more potent than tranylcypromine and ~3-fold more potent than the reference inhibitor S2101. |
| Conditions | In vitro biochemical assay against recombinant LSD1 enzyme. |
Why This Matters
The quantified 320 nM IC50 confirms the compound's utility as a mechanism-based LSD1 inhibitor, essential for assay development and as a benchmark for more potent, second-generation derivatives.
